
JWH 018 N-(3-methylbutyl) isomer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
JWH 018 N-(3-methylbutyl) isomer is an analog of JWH 018 . It is a mildly selective agonist of the central cannabinoid receptor (K i = 8.9 nM) derived from the aminoalkylindole WIN 55,212-2 . Currently, there are no reports of its biological activity .
Molecular Structure Analysis
The molecular formula of JWH 018 N-(3-methylbutyl) isomer is C24H23NO . The InChI code is InChI=1S/C24H23NO/c1-17(2)14-15-25-16-22(20-11-5-6-13-23(20)25)24(26)21-12-7-9-18-8-3-4-10-19(18)21/h3-13,16-17H,14-15H2,1-2H3 .Physical And Chemical Properties Analysis
The molecular weight of JWH 018 N-(3-methylbutyl) isomer is 341.4 g/mol . It has a complexity of 487 and a topological polar surface area of 22 Ų . The compound is soluble in DMF (20 mg/ml), DMSO (10 mg/ml), and Ethanol (20 mg/ml) .Applications De Recherche Scientifique
Identification and Discrimination of Isomers : Solid deposition gas chromatography-infrared detection spectroscopy (GC-IRD) has been used to identify and differentiate isomers of JWH 018, among other compounds. This technique is crucial due to the increasing number of new psychoactive substances and the legislative need to identify specific isomers (Lee et al., 2019).
Differentiation of Methylated Indole Ring Regioisomers : A study demonstrated the preparation of five regioisomeric methylated indole ring analogues of JWH-018, providing insights into their mass spectrometric differentiation and chromatographic behaviors. This is important for forensic identification of these compounds (Belal et al., 2018).
GC-MS Studies on Naphthoyl-Substituted Indoles : Research compared the GC-MS properties of JWH-018 and its regioisomeric equivalents, aiding in the forensic differentiation of these compounds. The study provided valuable data for the identification of synthetic cannabinoids in legal and forensic contexts (Thaxton et al., 2015).
Gas Chromatography-Fourier Transform Infrared Spectroscopy : This method demonstrated effectiveness in identifying JWH-018 and distinguishing it from isobars and isomers, emphasizing its application in forensic drug analysis (Salerno et al., 2020).
Purity Analysis : A study on the purity of synthetic cannabinoids, including JWH-018, sold online, revealed comparable purity to validated standards. This suggests that adverse events from synthetic cannabinoid use are more likely due to the active drug rather than impurities or manufacturing residues (Ginsburg et al., 2012).
Pharmacodynamic and Pharmacokinetic Studies : Research has been conducted on the effects of JWH-018 on dopamine transmission and self-administration in animal models, contributing to the understanding of its psychoactive and addictive properties (Luca et al., 2015).
Metabolite Analysis in Urine : Metabolic studies on JWH-018 have focused on identifying its metabolites in urine, which is vital for drug testing and forensic investigations. This includes the development of mass spectrometric methods for differentiating hydroxyindole metabolites (Kusano et al., 2016).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of JWH 018 N-(3-methylbutyl) isomer is the central cannabinoid receptor . This receptor plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including appetite, pain-sensation, mood, and memory.
Mode of Action
JWH 018 N-(3-methylbutyl) isomer acts as a mildly selective agonist of the central cannabinoid receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the cannabinoid receptor and mimics the action of endogenous cannabinoids, leading to a response.
Pharmacokinetics
The compound is soluble in dmf (20 mg/ml), dmso (10 mg/ml), and ethanol (20 mg/ml) , which may influence its bioavailability and distribution in the body.
Propriétés
IUPAC Name |
[1-(3-methylbutyl)indol-3-yl]-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO/c1-17(2)14-15-25-16-22(20-11-5-6-13-23(20)25)24(26)21-12-7-9-18-8-3-4-10-19(18)21/h3-13,16-17H,14-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNUROBSKAJPGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017298 |
Source


|
| Record name | JWH-018 N-3-Methylbutyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1346604-93-0 |
Source


|
| Record name | JWH-018 N-3-Methylbutyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

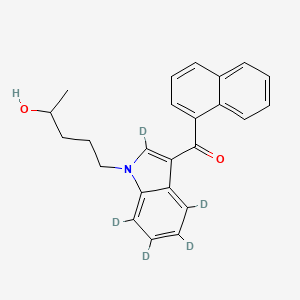


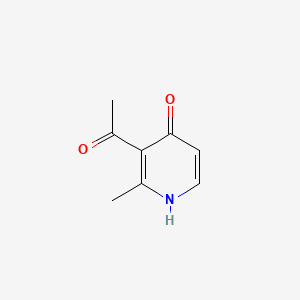
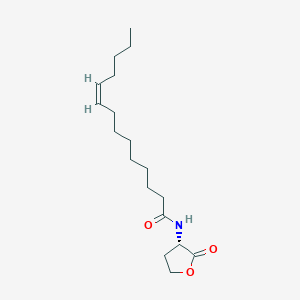


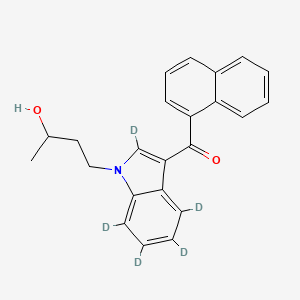
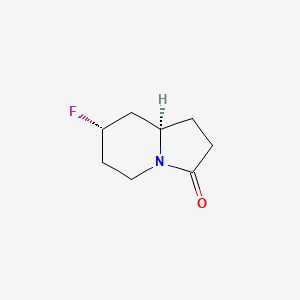

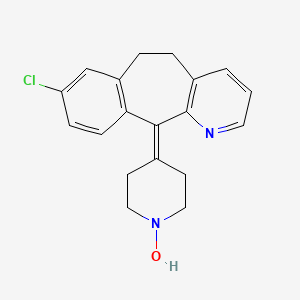
![4-(8-Chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-3-pyridinol 1-Oxide](/img/structure/B584284.png)